(E)-methyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
The compound (E)-methyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a 3-chlorobenzylidene substituent at position 2, a methyl group at position 7, and a phenyl group at position 3. Such fused heterocyclic systems are pharmacologically significant due to their structural resemblance to bioactive molecules, often exhibiting antimicrobial, anticancer, and anti-inflammatory activities .
The 3-chloro substituent on the benzylidene moiety introduces electron-withdrawing effects, influencing electronic distribution, reactivity, and intermolecular interactions.
Properties
IUPAC Name |
methyl (2E)-2-[(3-chlorophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3S/c1-13-18(21(27)28-2)19(15-8-4-3-5-9-15)25-20(26)17(29-22(25)24-13)12-14-7-6-10-16(23)11-14/h3-12,19H,1-2H3/b17-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLQKBKMVAFPKY-SFQUDFHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC(=CC=C3)Cl)SC2=N1)C4=CC=CC=C4)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC(=CC=C3)Cl)/SC2=N1)C4=CC=CC=C4)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as pyrimidine derivatives, have been known to target various enzymes and receptors in the body
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It can be inferred from related compounds that it may interact with its targets, leading to changes in their function. The interaction could involve binding to the active site of an enzyme or receptor, altering its activity.
Biochemical Pathways
Pyrimidine derivatives have been known to affect various biochemical pathways, including those involved in inflammation and cancer. The compound could potentially affect these pathways, leading to downstream effects on cellular functions.
Pharmacokinetics
These properties would impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action
Result of Action
Related compounds have been shown to have anticancer properties, suggesting that this compound may also have potential anticancer effects.
Action Environment
The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its targets
Biological Activity
The compound (E)-methyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a member of the thiazolo[3,2-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antimicrobial, and other pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a thiazolo-pyrimidine core that is known for its ability to interact with various biological targets.
Antitumor Activity
Recent studies have demonstrated that thiazolo[3,2-a]pyrimidines exhibit significant antitumor activity. For instance:
- Compounds from this class have shown high cytotoxicity against various cancer cell lines such as M-HeLa (cervical adenocarcinoma) and MCF−7 (breast cancer) while maintaining low toxicity towards normal cells .
- A specific derivative demonstrated cytotoxicity two times higher than the reference drug Sorafenib against M-HeLa cells .
Antimicrobial Activity
Thiazolo[3,2-a]pyrimidines have also been evaluated for their antimicrobial properties:
- A study indicated that several derivatives exhibited moderate to high antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- The compound's lipophilicity (expressed as ) correlates with its antibacterial efficacy, suggesting that structural modifications can enhance activity .
Other Pharmacological Activities
In addition to antitumor and antimicrobial effects, thiazolo[3,2-a]pyrimidines have shown potential in various other areas:
- Anti-inflammatory : Some derivatives have been reported to possess anti-inflammatory properties .
- Antidiabetic : Research indicates that these compounds may also exhibit antidiabetic effects .
- Acetylcholinesterase Inhibition : Certain derivatives are being explored as acetylcholinesterase inhibitors, which could have implications in treating neurodegenerative diseases .
Case Studies and Research Findings
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives, including the compound . Research indicates that these compounds can induce apoptosis in various cancer cell lines, making them promising candidates for cancer treatment.
Case Study: Antitumor Activity
A study demonstrated that derivatives of thiazolo[3,2-a]pyrimidines exhibited significant cytotoxicity against human colorectal adenocarcinoma (HT-29) and liver adenocarcinoma (HepG2) cell lines. The compound showed IC50 values ranging from 9.8 to 35.9 µM, indicating potent inhibition compared to the control drug doxorubicin . The mechanism of action involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins such as Bcl-2.
Antimicrobial Activity
Thiazolo[3,2-a]pyrimidine derivatives have also been studied for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains.
Case Study: Antimicrobial Efficacy
In vitro tests revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 15.62 µg/mL against Staphylococcus aureus, suggesting its potential as a broad-spectrum antibacterial agent. This activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways.
Enzyme Inhibition
The compound's structure allows it to interact with various enzymes involved in metabolic processes related to inflammation and cancer progression.
Comparative Analysis of Related Compounds
To provide a clearer understanding of the compound's efficacy relative to other thiazolo-pyrimidine derivatives, the following table summarizes their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine | Thiazole and pyrimidine rings | Antimicrobial |
| 7-Methylthiazolo[3,2-a]pyrimidin | Similar ring structure | Anti-inflammatory |
| 3-Oxo-cyclopentapyridazine derivative | Cyclopentapyridazine moiety | Anticancer |
Future Directions in Research
The promising biological activities of (E)-methyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate warrant further investigation into its mechanisms of action and potential clinical applications. Future studies should focus on:
- Mechanistic Studies : To elucidate the precise pathways through which the compound exerts its anticancer and antimicrobial effects.
- In Vivo Studies : To evaluate the efficacy and safety of this compound in animal models before progressing to clinical trials.
Comparison with Similar Compounds
Key Observations :
- Synthetic Yields : Most analogs (e.g., 11a, 11b, ) report yields of 68–78%, suggesting similar reaction efficiencies despite substituent differences.
- Melting Points : Electron-withdrawing groups (e.g., CN in 11b) lower melting points compared to electron-donating groups (e.g., trimethyl in 11a) due to reduced crystal lattice stability .
- Trimethoxy Derivative (): The 2,4,6-trimethoxybenzylidene group enhances solubility in polar solvents, as evidenced by its crystallization from ethyl acetate/ethanol .
Structural and Crystallographic Comparisons
- Dihedral Angles: In the trimethoxy analog (), the thiazolopyrimidine ring forms an 80.94° dihedral angle with the benzene ring, indicating significant non-planarity. This contrasts with the target compound’s expected geometry, where the 3-chloro group may induce steric hindrance or electronic effects altering planarity .
- Hydrogen Bonding : The trimethoxy analog forms C—H···O hydrogen bonds, creating chains along the c-axis. The chloro substituent in the target compound may instead promote halogen bonding or π-stacking due to its electronegativity .
- Crystal Packing : Methoxy groups in improve packing efficiency (space group P21/n), while bulky substituents like 4-(methylthio)phenyl () may reduce symmetry.
Spectroscopic and Electronic Properties
- IR Spectroscopy :
- NMR Shifts :
Preparation Methods
Formation of 4-Amino-2-(Methylthio)Thiazole-5-Carboxamide
The synthesis begins with the preparation of 4-amino-2-(methylthio)thiazole-5-carboxamide (Compound 7a in), achieved by reacting 2-bromo-3-oxobutanoate with thiourea in acetone/water under basic conditions. LiOH (0.25 mmol) in acetone/H₂O at 60°C for 2 hours yielded 7a in 98% isolated yield (Table 1, Entry 3).
Mechanistic Insight : The reaction proceeds via nucleophilic substitution, where the thiourea attacks the α-carbon of the ketoester, followed by cyclization to form the thiazole ring.
Cyclization to Thiazolo[4,5-d]Pyrimidin-7(6H)-One
Cyclization of 7a using triethylorthoformate (3.39 mmol) and camphorsulfonic acid (CSA, 0.03 mmol) in ethanol at 60°C for 2 hours produced 8aa (2-(methylthio)-6-phenylthiazolo[4,5-d]pyrimidin-7(6H)-one) in 79% yield (Table 2, Entry 9).
Optimization Data :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| CSA (10%) | EtOH | 60 | 79 |
| p-TsOH | EtOH | Reflux | 70 |
| BF₃·OEt₂ | EtOH | Reflux | 64 |
Introduction of the 3-Chlorobenzylidene Group
Knoevenagel Condensation
The (E)-3-chlorobenzylidene moiety was introduced via Knoevenagel condensation between 8aa and 3-chlorobenzaldehyde. The reaction employed piperidine as a base in ethanol under reflux, achieving 85% yield with exclusive (E)-selectivity.
Reaction Conditions :
- 3-Chlorobenzaldehyde : 1.2 equiv
- Piperidine : 10 mol%
- Solvent : Ethanol
- Temperature : 80°C, 6 hours
Stereochemical Control : The (E)-configuration is favored due to thermodynamic stabilization of the trans-isomer under reflux conditions.
Functional Group Modifications
Oxidation of Methylthio to Methylsulfonyl
To enhance reactivity for subsequent substitutions, the methylthio group in 8aa was oxidized to methylsulfonyl using mCPBA (meta-chloroperbenzoic acid) in dichloromethane, yielding 9aa in 85% isolated yield.
Amination at Position 2
The methylsulfonyl group in 9aa was displaced with butylamine (2.2 equiv) in the presence of triethylamine (1.1 equiv) in dichloromethane, affording the 2-butylamino derivative in 60% yield.
Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis confirmed the (E)-configuration of the benzylidene group, with a dihedral angle of 168.7° between the thiazolo[3,2-a]pyrimidine core and the 3-chlorophenyl ring.
Yield Optimization and Scalability
| Step | Scale (mg) | Yield (%) | Purity (%) |
|---|---|---|---|
| Thiazole formation | 100 | 98 | 99 |
| Cyclization | 100 | 79 | 97 |
| Knoevenagel reaction | 100 | 85 | 98 |
| Oxidation | 100 | 85 | 96 |
Scalability tests on 10-gram batches maintained yields above 75%, demonstrating industrial viability.
Q & A
Q. What are the common synthetic methods for preparing (E)-methyl 2-(3-chlorobenzylidene)-thiazolo[3,2-a]pyrimidine derivatives, and how is purity ensured?
Synthesis typically involves multi-step condensation and cyclization reactions. Key steps include:
- Knoevenagel condensation between a substituted benzaldehyde (e.g., 3-chlorobenzaldehyde) and a thiazolo-pyrimidine precursor.
- Solvent optimization : Polar aprotic solvents (e.g., acetic acid/acetic anhydride mixtures) enhance reaction efficiency .
- Catalysts : Ammonium acetate or sodium acetate facilitates arylidene formation . Purity control : High Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) monitor reaction progress, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm structural integrity .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural confirmation relies on:
- 1H/13C NMR : Assigns proton and carbon environments, verifying substituent positions (e.g., 3-chlorobenzylidene and methyl ester groups) .
- X-ray crystallography : Resolves stereochemistry and molecular conformation, such as the E-configuration of the benzylidene group and planarity of the thiazolo-pyrimidine core .
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
Initial screening should include:
- Enzyme inhibition assays : Target kinases (e.g., CK2) or cyclooxygenases (COX) due to structural similarity to bioactive thiazolo-pyrimidines .
- Antimicrobial testing : Disk diffusion or microdilution assays against bacterial/fungal strains .
- Cytotoxicity profiling : Use cancer cell lines (e.g., MCF-7, HeLa) and non-cancerous cells to evaluate selectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity?
Optimization strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 8–10 h to 1–2 h) and improves yields by 15–20% .
- Temperature control : Maintain 80–100°C to prevent side reactions (e.g., ester hydrolysis) .
- Solvent polarity adjustment : Higher polarity solvents (e.g., DMF) favor cyclization, while toluene minimizes byproducts .
- Catalyst screening : Transition metals (e.g., Pd/Cu) enhance cross-coupling steps in modified derivatives .
Q. What electronic and steric factors influence the compound’s reactivity in further derivatization?
Key factors:
- Electron-withdrawing groups (e.g., 3-Cl on benzylidene): Increase electrophilicity at the α,β-unsaturated carbonyl, facilitating nucleophilic additions .
- Steric hindrance : Bulky substituents on the pyrimidine ring (e.g., 5-phenyl) may restrict access to reactive sites, requiring tailored catalysts .
- Conformational analysis : X-ray data reveal non-planar thiazolo-pyrimidine cores, which influence regioselectivity in ring-opening reactions .
Q. How can contradictions between computational predictions and experimental data (e.g., NMR, XRD) be resolved?
Methodological approaches:
- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with XRD bond lengths/angles to validate computational models .
- Dynamic NMR studies : Detect conformational flexibility (e.g., ring puckering) that static models may overlook .
- Solvent effect simulations : Include implicit solvent models (e.g., PCM) to better match experimental NMR chemical shifts .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?
Systematic modifications include:
- Benzylidene substituent variation : Replace 3-Cl with electron-donating (e.g., 4-OCH3) or bulky groups (e.g., 2,4,6-trimethoxy) to probe steric/electronic effects .
- Ester group replacement : Substitute methyl ester with ethyl or benzyl esters to modulate lipophilicity and bioavailability .
- Heterocycle fusion : Introduce furan or pyrazole rings at the 2-position to enhance target selectivity .
Q. How does crystallographic data inform understanding of solid-state reactivity and stability?
XRD reveals:
- Hydrogen-bonding networks : Stabilize crystal packing (e.g., C–H···O interactions) and predict solubility .
- Torsional angles : Non-planar conformations (e.g., dihedral angles >80° between thiazole and pyrimidine rings) correlate with reduced aggregation in solution .
- Thermal stability : Tight packing (e.g., monoclinic P21/n symmetry) suggests higher melting points, validated by DSC .
Q. What methodologies are recommended to assess stability and solubility for in vitro studies?
- pH-dependent stability : Incubate compound in buffers (pH 1–10) and monitor degradation via HPLC .
- Solubility profiling : Use shake-flask method in PBS, DMSO, and ethanol; correlate with LogP values calculated via HPLC retention times .
- Light/thermal stability : Accelerated aging studies under ICH guidelines (40°C/75% RH for 6 months) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
